3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole
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Overview
Description
3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple carbazole and triazine groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole typically involves multi-step organic reactions. The process begins with the preparation of the carbazole and triazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include palladium catalysts, base, and solvents like toluene or dimethylformamide (DMF). The reaction conditions often require elevated temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. The scalability of the synthesis process is a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,6-Di(carbazol-9-yl)carbazole: Lacks the triazine and difluorophenyl groups, resulting in different reactivity and applications.
9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)carbazole: Contains the triazine group but lacks the additional carbazole units.
Uniqueness
3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole stands out due to its combination of carbazole and triazine groups, which confer unique electronic and photophysical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Properties
Molecular Formula |
C57H34F2N6 |
---|---|
Molecular Weight |
840.9 g/mol |
IUPAC Name |
3,6-di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole |
InChI |
InChI=1S/C57H34F2N6/c58-46-31-37(57-61-55(35-15-3-1-4-16-35)60-56(62-57)36-17-5-2-6-18-36)32-47(59)54(46)65-52-29-27-38(63-48-23-11-7-19-40(48)41-20-8-12-24-49(41)63)33-44(52)45-34-39(28-30-53(45)65)64-50-25-13-9-21-42(50)43-22-10-14-26-51(43)64/h1-34H |
InChI Key |
WREWEJFXXMIEAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=C(C(=C3)F)N4C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=C4C=CC(=C9)N1C2=CC=CC=C2C2=CC=CC=C21)F)C1=CC=CC=C1 |
Origin of Product |
United States |
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